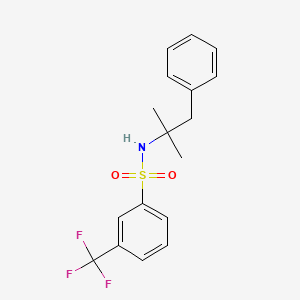
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
Alkylation: The final step could involve the alkylation of the benzene ring with 2-methyl-1-phenylpropan-2-yl halide under Friedel-Crafts alkylation conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors, use of catalysts, and solvent recycling.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The trifluoromethyl group could enhance its binding affinity or metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methyl-1-phenylpropan-2-yl)-benzene-1-sulfonamide: Lacks the trifluoromethyl group.
N-(1-Phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Different alkyl group.
N-(2-Methyl-1-phenylpropan-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide: Different position of the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the specific alkyl group in N-(2-Methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzene-1-sulfonamide might confer unique properties such as enhanced lipophilicity, metabolic stability, or specific biological activity.
Eigenschaften
CAS-Nummer |
915797-70-5 |
|---|---|
Molekularformel |
C17H18F3NO2S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-(2-methyl-1-phenylpropan-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,12-13-7-4-3-5-8-13)21-24(22,23)15-10-6-9-14(11-15)17(18,19)20/h3-11,21H,12H2,1-2H3 |
InChI-Schlüssel |
CLBKYWIQEUVVDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


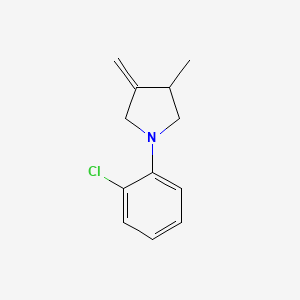
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
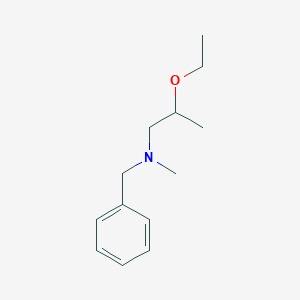
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
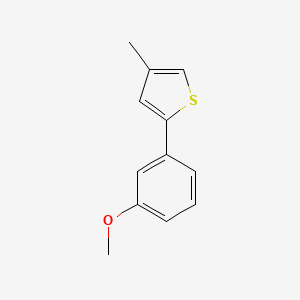
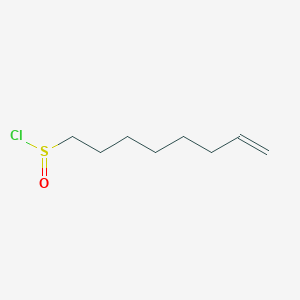
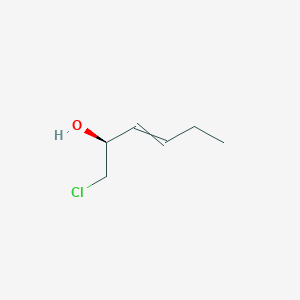
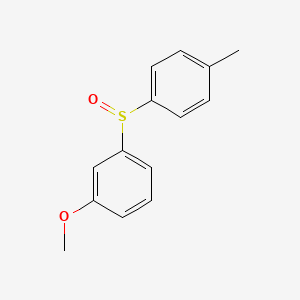
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
